molecular formula C22H18N6S B2771412 3-(methylsulfanyl)-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole CAS No. 956755-42-3

3-(methylsulfanyl)-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole

Cat. No.: B2771412
CAS No.: 956755-42-3
M. Wt: 398.49
InChI Key: XSLZKGBHZVMAKV-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole is a triazole derivative notable for its intricate chemical structure, which includes both phenyl and pyrazolyl groups. This compound, known for its stability and diverse reactivity, serves as an intriguing subject in various fields such as organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic routes for 3-(methylsulfanyl)-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole typically involve multi-step organic synthesis. One common approach includes the cyclization of appropriate intermediates under specific conditions. Here’s an example of a synthesis route:

  • Intermediate Formation

    Synthesis starts with the formation of a pyrazolyl intermediate via the reaction between a hydrazine derivative and an alpha-beta unsaturated ketone.

  • Cyclization Reaction

    The intermediate is then subjected to cyclization with a phenylisothiocyanate to form the triazole core.

  • Methylsulfanyl Substitution

    Finally, a nucleophilic substitution reaction is conducted to introduce the methylsulfanyl group.

Industrial production may employ similar routes but optimized for yield and cost efficiency, often involving catalytic processes or continuous-flow reactors to scale up production.

Chemical Reactions Analysis

This compound can undergo various types of reactions:

  • Oxidation

    It can be oxidized using oxidizing agents like hydrogen peroxide to introduce sulfone or sulfoxide functionalities.

  • Reduction

    Reduction can be achieved using reagents such as lithium aluminium hydride, leading to the formation of the corresponding alcohols or amines.

  • Substitution

    Nucleophilic and electrophilic substitution reactions are common, with reagents like alkyl halides or aryl halides to introduce different functional groups.

Major products from these reactions include modified triazoles with different substituents, enhancing its utility in synthetic chemistry.

Scientific Research Applications

3-(Methylsulfanyl)-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole finds applications in several research areas:

  • Chemistry

    Used as a building block for synthesizing complex organic molecules, especially heterocycles.

  • Biology

    Investigated for its potential as an enzyme inhibitor and binding agent due to its stable structure.

  • Medicine

    Explored for its antimicrobial and anticancer properties. Its triazole core is a common motif in drug design.

  • Industry

    Used in the production of specialized polymers and materials due to its thermal stability and electronic properties.

Mechanism of Action

In medicinal chemistry, this compound’s mechanism of action often involves the inhibition of specific enzymes or proteins. For instance, its binding to the active site of enzymes, preventing the substrate from accessing the site, thus inhibiting enzyme activity. The phenyl and pyrazolyl groups are crucial for this binding interaction, enhancing its efficacy.

Comparison with Similar Compounds

3-(Methylsulfanyl)-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole stands out due to its unique combination of functional groups:

  • Similar Compounds

    1,2,4-triazole derivatives like 3-(methylthio)-1,2,4-triazole or pyrazole-containing compounds.

  • Uniqueness

    The presence of both a pyrazolyl and a methylsulfanyl group makes it unique in terms of reactivity and stability.

There you have it—a detailed exploration of this compound. Fascinating stuff, isn't it?

Properties

IUPAC Name

3-methylsulfanyl-4-phenyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6S/c1-29-22-25-24-20(27(22)17-10-4-2-5-11-17)19-16-23-28(18-12-6-3-7-13-18)21(19)26-14-8-9-15-26/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLZKGBHZVMAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC=CC=C2)C3=C(N(N=C3)C4=CC=CC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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